Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate

Description

Fundamental Structural Framework

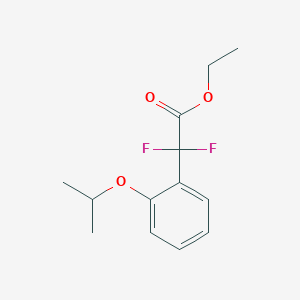

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate possesses the molecular formula C₁₃H₁₆F₂O₃ with a molecular weight of 258.26 g/mol. The compound features a central alpha,alpha-difluoroacetate core directly attached to a 2-isopropoxyphenyl substituent, creating a molecular architecture that exhibits both electronic and steric influences from the fluorine atoms and the bulky isopropoxy group. The structural motif can be described by the SMILES notation O=C(OCC)C(F)(F)C1=CC=CC=C1OC(C)C, which reveals the connectivity pattern between the difluoromethyl carbon, the aromatic system, and the ester functionality.

The molecular geometry around the central difluorinated carbon adopts a tetrahedral configuration, with the two fluorine atoms creating a distinctive electronic environment that significantly influences the compound's reactivity and spectroscopic properties. The presence of fluorine atoms at the alpha position relative to both the carbonyl group and the aromatic ring establishes unique electronic characteristics that distinguish this compound from non-fluorinated analogs. The isopropoxy substituent at the ortho position of the benzene ring introduces additional conformational complexity due to potential intramolecular interactions and steric hindrance effects.

Electronic Effects and Conformational Analysis

The difluoromethyl group exerts profound electronic effects on the adjacent aromatic system and ester functionality. Fluorine atoms, being highly electronegative, create significant electron-withdrawing effects that stabilize negative charge development and influence the compound's chemical behavior. These electronic perturbations are particularly relevant in understanding the compound's spectroscopic signatures and reactivity patterns. Research on related fluorinated systems has demonstrated that fluorine substitution can dramatically alter molecular conformations and intermolecular interactions.

The ortho-positioned isopropoxy group introduces conformational considerations that must be evaluated in the context of the overall molecular structure. The bulky isopropyl moiety can adopt multiple rotational conformations around the oxygen-carbon bond, potentially leading to conformational isomerism that may be observable through nuclear magnetic resonance spectroscopy techniques. The spatial relationship between the isopropoxy group and the difluoroacetate moiety creates opportunities for through-space interactions that could influence molecular stability and crystal packing arrangements.

Stereochemical Implications

While this compound does not contain traditional chiral centers, the compound exhibits stereochemical complexity arising from restricted rotation around key bonds and potential conformational preferences. The difluoromethyl carbon center, although not chiral, serves as a pseudochiral center that influences the overall molecular geometry and potential for diastereotopic relationships in nuclear magnetic resonance analysis. The presence of two identical fluorine atoms creates opportunities for anisochronous behavior in nuclear magnetic resonance spectroscopy, particularly in fluorine-19 nuclear magnetic resonance experiments.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(2-propan-2-yloxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-4-17-12(16)13(14,15)10-7-5-6-8-11(10)18-9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQXCAGYDKVLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1OC(C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate generally follows these steps:

- Starting Material Selection: A substituted phenyl precursor bearing the 2-isopropoxy substituent is employed.

- Introduction of Difluoromethylene Group: This is commonly achieved via difluoroacetate derivatives or difluoromethylation reagents.

- Ester Formation: The ethyl ester group is either introduced by using ethyl difluoroacetate or by esterification of the acid intermediate.

Preparation via Ethyl Difluoroacetate and Aromatic Precursors

One effective method involves the reaction of ethyl difluoroacetate with appropriately substituted aromatic compounds under controlled conditions. According to patent EP2262756B1, ethyl difluoroacetate (purity ~97%) is used as a key reagent for introducing the difluoromethylene moiety. The process involves:

- Cooling the reaction mixture to low temperatures (5–13°C) to control reactivity.

- Metered addition of ethyl difluoroacetate to the aromatic substrate suspension.

- Maintaining the temperature during addition to avoid side reactions and decomposition.

- Subsequent purification steps such as distillation to isolate the desired this compound or its analogs.

This approach minimizes thermal degradation and improves yield by avoiding high temperatures that adversely affect the product stability.

Photoredox Catalysis and Blue LED Irradiation

An advanced synthetic method involves photoredox catalysis under visible light irradiation to facilitate difluoromethylation reactions. As described in a research supporting document from the Royal Society of Chemistry, the reaction mixture containing the difluoromethyl precursor and the aromatic substrate is sealed under oxygen and irradiated with blue LED light at room temperature for extended periods (e.g., 8 hours). This method allows:

- Mild reaction conditions avoiding harsh reagents or temperatures.

- High selectivity for difluoromethylation.

- Potential for functional group tolerance, including isopropoxy substituents.

The reaction is typically followed by quenching, solvent evaporation, and extraction with organic solvents like dichloromethane, then drying over magnesium sulfate.

Reduction and Functional Group Transformations

In some synthetic routes, intermediates such as difluoro-substituted ketones or oxoesters are reduced to the corresponding alcohols or further transformed to esters. For example, sodium borohydride reduction at low temperatures (0°C) in methanol has been used to convert difluorinated ketones to alcohols, which can then be esterified or modified further.

Process Optimization and Purification

- Temperature Control: Maintaining low temperatures during reagent addition and reaction steps is critical to prevent decomposition and side reactions.

- Purification: Distillation under reduced pressure is employed to purify intermediates like ethyl 4,4-difluoroacetoacetate before further conversion.

- Yield Considerations: Avoidance of high temperatures and controlled addition rates improve overall yield and purity of the target compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reaction with Ethyl Difluoroacetate | Ethyl difluoroacetate, 5–13°C, controlled addition | High purity, scalable | Requires temperature control |

| Photoredox Catalysis | Blue LED irradiation, oxygen atmosphere, room temp | Mild conditions, selective | Longer reaction times (8 h) |

| Reduction of Difluoroketones | Sodium borohydride, methanol, 0°C | Converts ketones to alcohols | Requires subsequent esterification |

| Distillation Purification | Reduced pressure distillation | Removes impurities, improves yield | Thermal sensitivity of compounds |

Detailed Research Findings

- The use of ethyl difluoroacetate as a difluoromethylating agent is well-documented for synthesizing difluoro-substituted esters, with careful temperature control preventing degradation.

- Photoredox catalysis under blue LED light permits efficient difluoromethylation at ambient temperature, enhancing functional group compatibility and reducing byproducts.

- Reduction steps using sodium borohydride at low temperature provide clean conversion of ketone intermediates to alcohols, which can be further esterified or functionalized.

- Purification via distillation is essential to isolate high-purity intermediates, particularly when preparing ethyl 4,4-difluoroacetoacetate precursors, which are sensitive to heat.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

Oxidation: Formation of 2,2-difluoro-2-(2-isopropoxyphenyl)acetic acid.

Reduction: Formation of 2,2-difluoro-2-(2-isopropoxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate has been investigated for its potential therapeutic applications, particularly in cancer treatment.

Case Study: Colorectal Cancer

Recent studies have shown that derivatives of this compound can inhibit malignant behaviors in colorectal cancer cells. For instance, a related compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, demonstrated the ability to:

- Inhibit cell proliferation.

- Induce apoptosis.

- Restrict migration and invasion of colorectal cancer cells.

- Prevent cell cycle progression into the G2/M phase.

This was achieved through mechanisms involving the inhibition of STAT3 phosphorylation and nuclear translocation, suggesting that similar derivatives may have comparable effects in cancer therapy .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its difluoromethyl group enhances the lipophilicity and bioactivity of synthesized compounds.

Synthetic Utility

The compound can be utilized in:

- Difluoromethylation Reactions : It can participate in reactions that introduce difluoromethyl groups into aryl systems, enhancing their pharmacological properties.

- Formation of Complex Molecules : It acts as a precursor for synthesizing α-aryl-α,α-difluoroacetates through reactions with aryl iodides .

The biological activity of this compound is linked to its structural features that facilitate interactions with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The isopropoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,2-Difluoro-2-(Chromen-3-yl)Acetates

- Ethyl 2,2-difluoro-2-(4-oxo-4H-chromen-3-yl)acetate (2a) : Synthesized via visible-light-induced radical cascade reactions, this derivative achieved an 81% yield with a melting point of 89.0–90.6°C. Electron-donating substituents like methoxy (e.g., 2e , 80% yield) enhanced yields, while electron-withdrawing groups (e.g., fluoro in 2d , 79% yield) showed comparable efficiency .

- Ethyl 2,2-difluoro-2-(6-methyl-4-oxo-4H-chromen-3-yl)acetate (2i) : A lower yield of 52% was observed, likely due to steric effects from the methyl group .

Ortho-Substituted Derivatives

- Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (CAS 1150164-80-9) : This compound, synthesized via copper-mediated coupling, shares steric challenges with the target compound. Its commercial availability (2 bottles in stock) suggests moderate synthetic accessibility despite steric hindrance .

- Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate: Substitution at the ortho position with fluorine resulted in a density of 1.431 g/cm³ and a pKa of 11.93, indicating increased acidity compared to non-fluorinated analogs .

Electronic Effects of Substituents

Nitro-Substituted Derivatives

- Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (CAS 243656-25-9) : The electron-withdrawing nitro group enhances reactivity, reflected in its molecular weight (236.72 g/mol) and use in high-purity life science applications. Its synthesis involves copper iodide and potassium fluoride in DMSO .

- Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate: The nitro group further lowers the pKa (predicted 11.93) and increases lipophilicity (XLogP3 = 4.1), making it suitable for hydrophobic environments .

Halogen-Substituted Derivatives

Steric and Positional Isomerism

- Ethyl 2,2-difluoro-2-(p-tolyl)acetate (CAS 131323-06-3) : The para-methyl group minimizes steric hindrance, achieving a 73% yield in synthesis. Its molecular weight (214.21 g/mol) and lower density (1.431 g/cm³) contrast with ortho-substituted analogs .

- Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate (CAS 698378-81-3) : Meta-fluorination results in a balance between electronic effects and steric bulk, with a moderate commercial stock of 7 bottles .

Melting Points and Solubility

- Chromone derivatives (e.g., 2a , 2d ) exhibit higher melting points (67.4–91.2°C) due to planar aromatic systems, while aliphatic-substituted esters (e.g., 2i ) have lower melting points .

- Ortho-substituted derivatives (e.g., 2-methoxyphenyl) show reduced crystallinity, enhancing solubility in organic solvents like ethyl acetate .

Biological Activity

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and comparisons with similar compounds.

This compound features a difluoromethyl group and an isopropoxy substituent on a phenyl ring, contributing to its unique properties. The synthesis typically involves the reaction of isopropoxy-substituted phenols with difluoroacetate under basic conditions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, allowing for better interaction with biological membranes and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms increase binding affinity and stability, which may enhance its therapeutic potential. The isopropoxy group influences the compound's lipophilicity, potentially affecting membrane permeability and bioavailability.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, its derivatives have shown promise in targeting non-small cell lung cancer (NSCLC) through modulation of the PI3K/AKT signaling pathway .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | Contains a methoxy group instead of isopropoxy | Moderate anticancer activity |

| Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | Fluorine substitution on the para position | Enhanced enzyme inhibition |

| Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate | Pyridine ring with fluorine | Investigated for radiolabeling in imaging studies |

The unique isopropoxy group in this compound provides distinct steric and electronic properties compared to its analogs, potentially leading to different biological activities and therapeutic applications .

Case Studies and Research Findings

- Study on NSCLC : A study investigated the effects of ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (a related compound) on NSCLC cell lines. Results indicated significant inhibition of cell proliferation and migration, showcasing the potential of fluorinated esters in cancer therapy .

- Enzyme Interaction Studies : Research has focused on how fluorinated compounds like Ethyl 2,2-difluoro-2-(isopropoxyphenyl)acetate interact with metabolic enzymes. These studies reveal that fluorination can modulate enzyme activity significantly, suggesting a pathway for drug development targeting metabolic diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed coupling. For example, describes using ethyl 2,2-difluoro-2-iodoacetate with Cu powder under microwave irradiation (50°C, 30 min) for pyridyl derivatives. Adapting this, the 2-isopropoxyphenyl group could be introduced via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O.

- Purification : Column chromatography (10–30% EtOAc/hexanes) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H NMR : Peaks for ethyl ester (δ 1.23–1.25 ppm, triplet; δ 4.30–4.38 ppm, quartet) and aromatic protons (δ 6.8–8.3 ppm, depending on substitution).

- ¹⁹F NMR : A singlet near δ –47 to –50 ppm for geminal difluoro groups .

- LC-MS : ESI-MS in negative mode to detect [M–H]⁻ or [M–K]⁻ adducts (e.g., m/z 245–275 range) .

- Purity : HPLC with C18 columns (MeCN/H₂O mobile phase) to confirm ≥95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in fluorination steps during synthesis?

Q. How does the 2-isopropoxyphenyl substituent influence catalytic activity in cross-coupling reactions?

Q. How can contradictions in biological activity data (e.g., herbicidal assays) be resolved?

- Methodological Answer : Variations in bioactivity may arise from hydrolysis kinetics of the ester moiety. notes nitro-to-amine reduction steps (Fe/acetic acid, 100°C) that alter reactivity. Standardize protocols:

- Hydrolysis Studies : Monitor stability in pH 7.4 buffer via LC-MS.

- Control Experiments : Compare with methyl or tert-butyl esters to isolate electronic vs. steric effects .

Data Contradiction Analysis

Q. Why do reported boiling points vary for structurally similar difluoroacetate esters?

- Methodological Answer : Discrepancies (e.g., 117°C for methyl difluoroacetate vs. 47°C flash point in ) arise from measurement conditions. Use standardized methods:

- Boiling Point : ASTM D86 method under reduced pressure for heat-sensitive compounds.

- Thermogravimetric Analysis (TGA) : Quantify decomposition vs. volatility .

Application-Oriented Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.